molecular formula C12H7BrN2OS2 B2605877 N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 892855-25-3

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2605877
CAS RN: 892855-25-3
M. Wt: 339.23
InChI Key: JUSDZIOSGNMNIX-UHFFFAOYSA-N
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Description

“N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the linear formula C14H9BrN2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” can be inferred from its linear formula C14H9BrN2OS . The compound contains a benzothiazole ring, which is a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” can be inferred from its synthesis and molecular structure. For instance, it is known to be a yellow solid .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Developments

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Mechanism of Resistance

Studies have also incorporated the mechanism of resistance of anti-TB drugs . This knowledge can be used to develop more effective drugs in the future.

Structure-Activity Relationships

The structure-activity relationships of the new benzothiazole derivatives have been discussed, along with the molecular docking studies of selected compounds against the target DprE1 . This helps in the search for a potent inhibitor with enhanced anti-tubercular activity.

Antibacterial Activities

Their in vitro antibacterial activities against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa have also been investigated .

Future Directions

Benzothiazole derivatives, including “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, have potential applications in the development of novel antibiotics to control resistance problems . The antibacterial activity of these compounds suggests they could be beneficial in the development of novel antibacterial molecules .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSDZIOSGNMNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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